molecular formula C12H7ClN4OS B2614467 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide CAS No. 1207054-97-4

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide

Cat. No.: B2614467
CAS No.: 1207054-97-4
M. Wt: 290.73
InChI Key: MGBJDRWIKOMMCX-UHFFFAOYSA-N
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Description

N-(Benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a 4-chloropicolinamide substituent. This structure combines electron-deficient aromatic systems (benzo-thiadiazole) and a halogenated picolinamide moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4OS/c13-7-4-5-14-10(6-7)12(18)15-8-2-1-3-9-11(8)17-19-16-9/h1-6H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJDRWIKOMMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide typically involves a multi-step process. One common method includes the reaction of 4-chloropicolinic acid with benzo[c][1,2,5]thiadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Chemical Reactions Analysis

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide serves as a building block in synthesizing more complex molecules and materials. Its electron-accepting properties make it suitable for developing organic photovoltaic materials.

Medicine

The compound is under investigation for its potential anticancer and antimicrobial properties:

  • Antimicrobial Activity : Studies have shown that it exhibits potent antimicrobial effects against various bacterial strains. The light-induced activation mechanism plays a crucial role in maximizing its efficacy.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in microbial targets. The ability to generate ROS could also contribute to inducing cancer cell apoptosis.

Industry

In industrial applications, the compound is utilized as a catalyst in various chemical reactions due to its unique electronic properties.

Antimicrobial Studies

Research has demonstrated that this compound effectively inhibits the growth of bacterial strains such as E. coli and Staphylococcus aureus. The studies indicate that under light irradiation conditions, the compound's bactericidal activity is significantly enhanced due to the generation of reactive oxygen species.

Anticancer Research

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve inducing oxidative stress leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This property makes it useful in photovoltaic applications and as a fluorescent sensor. In biological systems, the compound can interact with cellular components, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Acetyl-4,5-dihydro-1H-imidazol-2-yl)-N-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)nitrous amide

  • Molecular Formula : C₁₁H₉ClN₆O₂S
  • Molecular Weight : 324.74 g/mol
  • Key Features :
    • Contains a 5-chloro-substituted benzo-thiadiazole ring.
    • Features a nitroso group and an acetylated imidazoline moiety.
  • The imidazoline substituent may enhance solubility in polar solvents compared to the aromatic picolinamide .

5-Chloro-N-(1-nitroso-4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine

  • Molecular Formula: Not explicitly stated (likely similar to the above).
  • Molecular Weight : ~324–330 g/mol (inferred).
  • Key Features :
    • Shares the 5-chloro-benzo-thiadiazole core but lacks the acetyl group.
    • Includes a nitroso-amine functional group.
  • Comparison: The absence of an acetyl group may reduce metabolic stability compared to acetylated analogs. Nitroso groups are known mutagenic impurities in pharmaceuticals, raising regulatory concerns absent in the target compound .

3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide

  • Molecular Formula : C₉H₁₀N₄S₂
  • Molecular Weight : 238.33 g/mol
  • Key Features :
    • Substituted with a propanethioamide chain instead of picolinamide.
    • Contains a primary amine group.
  • Comparison: The thioamide group (C=S) may increase lipophilicity compared to the picolinamide’s carbonyl (C=O).

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Effects
N-(Benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide (Target) C₁₂H₈ClN₅OS 297.73 4-Chloropicolinamide Pharmaceutical intermediates, materials
N-(1-Acetyl-4,5-dihydro-1H-imidazol-2-yl)-N-(5-chlorobenzo-thiadiazol-4-yl)nitrous amide C₁₁H₉ClN₆O₂S 324.74 Nitroso, acetyl-imidazoline API impurity, potential mutagen
5-Chloro-N-(1-nitroso-4,5-dihydro-1H-imidazol-2-yl)benzo-thiadiazol-4-amine ~C₉H₇ClN₆OS ~325 Nitroso-amine Pharmaceutical impurity
3-Amino-N-(benzo-thiadiazol-4-yl)propanethioamide C₉H₁₀N₄S₂ 238.33 Propanethioamide, primary amine Bioactive molecule, solubility studies

Research Findings and Implications

Electronic Effects: The benzo-thiadiazole core is electron-deficient, which may enhance charge transport in materials (e.g., polymer applications in ) . The 4-chloro substituent on picolinamide likely amplifies this effect compared to non-halogenated analogs.

Stability and Reactivity :

  • Nitroso-containing compounds () are prone to degradation, limiting their utility in pharmaceuticals. In contrast, the target compound’s picolinamide group offers greater stability .
  • Thioamides () may hydrolyze more readily than carboxamides, necessitating protective formulations .

Biological Relevance :

  • The primary amine in ’s compound could facilitate interactions with biological targets (e.g., enzymes), whereas the target’s aromatic chloro group may enhance binding to hydrophobic pockets .

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a 4-chloropicolinamide structure. This unique configuration endows it with specific electronic properties that are crucial for its biological interactions.

Target and Mode of Action

This compound primarily targets bacterial cells. Its mode of action involves the induction of fluorescence upon interaction with bacterial components, leading to the generation of reactive oxygen species (ROS). This process results in significant cellular damage, including:

  • Decreased mitochondrial membrane potential
  • Alterations in mitochondrial morphology
  • Disruption of phagocytic vesicles and lysosomes
  • Induction of apoptosis in targeted cells.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly under light irradiation conditions which enhance its bactericidal activity. The light-induced activation mechanism is crucial for maximizing its efficacy.

Anticancer Potential

In addition to its antimicrobial effects, this compound is being investigated for potential anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in microbial targets. The compound's ability to generate ROS could also play a role in inducing cancer cell apoptosis.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of various derivatives of benzo[c][1,2,5]thiadiazole. This compound was found to have a minimum inhibitory concentration (MIC) significantly lower than many other tested compounds, demonstrating its strong antibacterial activity .
  • Anticancer Activity Assessment :
    • In vitro assays conducted on cancer cell lines showed that the compound reduced cell viability significantly compared to controls. The IC50 values indicated promising potency in inhibiting cancer cell growth .
  • Mechanistic Studies :
    • Molecular docking studies revealed that this compound binds effectively to key proteins involved in cancer progression and bacterial survival pathways. This binding affinity suggests a potential for therapeutic applications in both oncology and infectious diseases .

Comparative Analysis

CompoundBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial & Anticancer105
Other benzo[c][1,2,5]thiadiazole derivativesVariable20-5010-30

This table illustrates the superior biological activity of this compound compared to other derivatives within the same chemical class.

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